5-(hydroxymethyl)-3-methylpyrrolidin-2-one
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Overview
Description
5-(hydroxymethyl)-3-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, featuring a hydroxymethyl group at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-3-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(hydroxymethyl)-3-methylpyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidin-2-one
- 3-Iodopyrrole
- Pyrrolone
- Pyrrolidinone derivatives
Uniqueness
5-(hydroxymethyl)-3-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrolidinone derivatives, it exhibits enhanced reactivity and potential for diverse applications .
Properties
CAS No. |
138078-58-7 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChI Key |
RGDBSLYLHPZEME-UHFFFAOYSA-N |
SMILES |
CC1CC(NC1=O)CO |
Canonical SMILES |
CC1CC(NC1=O)CO |
Origin of Product |
United States |
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